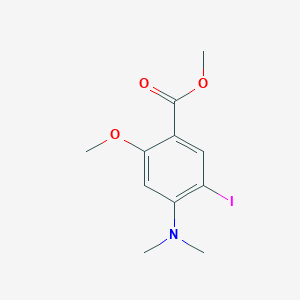

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate

Description

Chemical Structure: C₁₀H₁₃INO₃ CAS No.: 137832-56-5 (related compound with amino group instead of dimethylamino) Key Features:

- A methyl benzoate derivative substituted with dimethylamino (electron-donating group) at position 4, iodine (halogen) at position 5, and methoxy at position 2.

- Primarily utilized as a pharmaceutical intermediate .

- The iodine atom introduces steric bulk and polarizability, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura). The dimethylamino group enhances solubility in polar solvents and may participate in hydrogen bonding .

Properties

IUPAC Name |

methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO3/c1-13(2)9-6-10(15-3)7(5-8(9)12)11(14)16-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCCHHGBIVMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylative Iodination

A robust method involves decarboxylative iodination of aromatic carboxylic acids. In this approach, 4-(dimethylamino)-2-methoxybenzoic acid reacts with iodine (I₂) in the presence of anhydrous potassium phosphate (K₃PO₄) and acetonitrile (MeCN) at elevated temperatures (80–100°C). The reaction proceeds via a radical mechanism, yielding the 5-iodo derivative after 6–12 hours.

Example Protocol

Direct Electrophilic Iodination

Alternatively, electrophilic iodination employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For instance, methyl 4-dimethylamino-2-methoxybenzoate undergoes iodination at the 5-position using ICl in acetic acid at 0–25°C.

Advantages :

-

Higher regioselectivity due to electron-donating methoxy and dimethylamino groups.

Limitations :

-

Requires strict temperature control to avoid over-iodination.

Introduction of the Dimethylamino Group

Reductive Amination

The dimethylamino group is introduced via reductive amination of a primary amine intermediate. For example, methyl 4-amino-5-iodo-2-methoxybenzoate reacts with formaldehyde (HCHO) under hydrogenation conditions (H₂, Pd/C) to yield the dimethylated product.

Typical Conditions :

Nucleophilic Substitution

In patented routes, 4-chloro-5-iodo-2-methoxybenzoate undergoes nucleophilic substitution with dimethylamine (Me₂NH) in DMF at 50–70°C.

Key Considerations :

-

Excess dimethylamine (2.0–3.0 equiv) ensures complete substitution.

Esterification and Final Product Purification

Esterification Methods

The methyl ester group is typically introduced early in the synthesis via Fischer esterification or alkylation of the corresponding benzoic acid.

Fischer Esterification :

Alkylation with Methyl Iodide :

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1) eluent.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Decarboxylative Iodination | I₂, K₃PO₄, MeCN, 80°C | 70–85% | >98% | Avoids pre-functionalized intermediates |

| Electrophilic Iodination | ICl, AcOH, 0–25°C | 65–75% | 95–97% | High regioselectivity |

| Reductive Amination | HCHO, Pd/C, EtOAc | 80–90% | >99% | One-pot dimethylation |

Challenges and Optimization Strategies

-

Iodine Stability : Iodo intermediates are light-sensitive; reactions require amber glassware and inert atmospheres.

-

Byproduct Formation : Over-iodination is mitigated by stoichiometric iodine control (1.0–1.2 equiv).

-

Catalyst Selection : CuI improves dimethylation efficiency but necessitates post-reaction filtration .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzoates, carboxylic acids, and reduced or oxidized derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties:

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate has been studied for its antagonistic effects on serotonin receptors, particularly the 5-HT4 receptor. This receptor is implicated in various neurological conditions, and compounds that can selectively bind to it may serve as therapeutic agents for disorders such as depression and anxiety . The compound's structure allows for modifications that enhance its affinity and selectivity, making it a candidate for further development as a pharmacological agent.

Synthesis of Related Compounds:

The synthesis of this compound has been explored as a precursor for other biologically active compounds. For instance, structural modifications can lead to derivatives with enhanced receptor binding capabilities or altered pharmacokinetic properties . The ability to modify the compound while retaining its core structure is crucial for developing new therapeutic agents.

Radiopharmaceutical Development

Potential as a Radioligand:

One of the promising applications of this compound lies in its potential use as a radioligand for positron emission tomography (PET) imaging. The compound's iodine atom can be substituted with radioactive isotopes such as iodine-123 or iodine-124, which are used in imaging techniques to visualize serotonin receptor activity in vivo . This application is particularly significant for studying brain functions and diagnosing neurodegenerative diseases.

Imaging Studies:

Research indicates that derivatives of this compound can be radiolabeled effectively, allowing for detailed imaging studies of serotonin receptors in animal models. Such studies are essential for understanding the receptor's role in various physiological and pathological processes . The development of high-affinity ligands that can be used in PET imaging could revolutionize how neurological disorders are diagnosed and monitored.

Receptor Binding Studies

Structure-Activity Relationship (SAR) Studies:

The compound has been utilized in structure-activity relationship studies aimed at understanding how modifications to its chemical structure affect its binding affinity to serotonin receptors. These studies help identify key structural features that enhance receptor interaction, paving the way for the design of more effective drugs .

Case Studies:

Several case studies highlight the efficacy of this compound in binding assays. For example, modifications that increase lipophilicity have been shown to improve brain penetration and receptor occupancy in vivo, which is crucial for developing effective treatments for central nervous system disorders .

Data Table: Structure-Activity Relationships

| Compound | Receptor Target | Binding Affinity (K_i nM) | Efficacy | Notes |

|---|---|---|---|---|

| This compound | 5-HT4 | 0.20 | Antagonist | High affinity |

| Modified Derivative A | 5-HT4 | 0.45 | Antagonist | Increased lipophilicity |

| Modified Derivative B | D2 Receptor | 1.4 | Antagonist | Dual action potential |

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dimethylamino group can enhance its binding affinity to certain proteins, while the iodo and methoxy groups contribute to its overall chemical reactivity and stability.

Comparison with Similar Compounds

Methyl 4-Amino-5-Iodo-2-Methoxybenzoate

- Structure: Differs by replacing dimethylamino with an amino group (NH₂).

- CAS No.: 137832-56-5 .

- Key Differences: Reactivity: The amino group (-NH₂) is less electron-donating than dimethylamino (-N(CH₃)₂), reducing nucleophilicity at the aromatic ring. Solubility: Dimethylamino derivatives generally exhibit better solubility in organic solvents due to reduced hydrogen-bonding capacity compared to amino analogs. Applications: Both serve as intermediates, but dimethylamino substitution may enhance stability in acidic conditions .

Methyl 4-(Benzyloxy)-5-Iodo-2-Methoxybenzoate

- Structure: Benzyloxy group replaces dimethylamino at position 4 .

- Key Differences: Electronic Effects: Benzyloxy (-OBn) is electron-withdrawing via resonance, contrasting with the electron-donating dimethylamino group. Reactivity: Benzyloxy may stabilize intermediates in electrophilic substitution but reduces ring activation for nucleophilic attacks. Applications: Benzyloxy derivatives are common in protecting group strategies, whereas dimethylamino analogs focus on bioactivity .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structure: Acetamido (-NHAc) and chloro (Cl) substituents replace dimethylamino and iodine .

- CAS No.: 4093-31-6 .

- Key Differences: Halogen Impact: Chloro is smaller and less polarizable than iodine, affecting cross-coupling efficiency and van der Waals interactions. Functional Group: Acetamido provides hydrogen-bonding capability but lacks the strong electron-donating effect of dimethylamino. Applications: Chloro derivatives are prevalent in agrochemicals, while iodo analogs are prioritized in radiopharmaceuticals .

Ethyl 4-(Dimethylamino) Benzoate

- Structure : Ethyl ester instead of methyl ester; lacks iodine and methoxy groups .

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Halogen Effects : Iodine’s polarizability enhances cross-coupling efficiency in pharmaceuticals, while chlorine is preferred for cost-effective agrochemicals .

- Amino vs. Dimethylamino: Dimethylamino groups improve solubility and reduce metabolic degradation compared to amino analogs .

- Ester Group Impact : Methyl esters hydrolyze faster than ethyl, influencing drug release kinetics .

Biological Activity

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate, often abbreviated as MDIMB, is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

MDIMB is characterized by its unique structure, which includes a methoxy group, a dimethylamino group, and an iodine atom. Its molecular formula is . The presence of these functional groups contributes to its biological activity.

The biological activity of MDIMB is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : MDIMB has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to the endocannabinoid system, influencing cannabinoid receptor activity .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This effect is crucial for protecting cellular integrity and function .

- Cellular Signaling Modulation : MDIMB may modulate signaling pathways associated with cell proliferation and apoptosis, potentially making it a candidate for cancer therapy .

Biological Activities

MDIMB has been investigated for several biological activities:

- Anticancer Properties : Studies have indicated that MDIMB possesses anticancer effects against various cancer cell lines. For example, it has shown significant cytotoxicity against chronic lymphocytic leukemia cells with a therapeutic window favoring cancerous cells over normal cells .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary research indicates that MDIMB may have neuroprotective properties, possibly through its action on neurotransmitter systems and reduction of neuroinflammation .

Case Studies

- Cytotoxicity in Cancer Cells :

-

Antimicrobial Testing :

- In vitro tests revealed that MDIMB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, highlighting its potential as an antimicrobial agent.

- Neuroprotective Study :

Table 1: Biological Activities of MDIMB

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against CLL cells | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Neuroprotective | Reduces oxidative stress in neurodegeneration |

Table 2: Enzyme Inhibition Profile

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. Key steps include:

- Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions, targeting the activated aromatic ring due to the electron-donating dimethylamino group .

- Protection/Deprotection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to protect the dimethylamino moiety during iodination to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons exhibit distinct splitting patterns due to substituent effects. For example, the methoxy group at C-2 deshields adjacent protons, while the dimethylamino group at C-4 causes upfield shifts .

- ¹³C NMR : The iodine atom induces significant deshielding (~125–135 ppm for C-5) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₃INO₃: 334.0054) .

- Infrared (IR) Spectroscopy : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and N-H stretches (if unprotected) at ~3300 cm⁻¹ .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Protect from light in amber glass vials at –20°C to prevent photodegradation and thermal decomposition. Desiccate to avoid hydrolysis of the ester group .

- Solubility : Dissolve in anhydrous DMSO or ethanol (10–50 mM stock solutions) for long-term storage .

Advanced Research Questions

Q. How does the iodo substituent at C-5 influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The iodine atom serves as an excellent leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Researchers can replace iodine with aryl/alkenyl groups using Pd(PPh₃)₄ (1–5 mol%) and Na₂CO₃ in DMF/H₂O (3:1) at 80–100°C .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to optimize coupling efficiency. Iodine’s lower electronegativity compared to bromine reduces oxidative addition barriers, enhancing reaction rates .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Analyze degradation products via HPLC-MS every 24 hours.

- Key Findings :

- Acidic Conditions (pH < 4) : Ester hydrolysis dominates, yielding 4-(dimethylamino)-5-iodo-2-methoxybenzoic acid .

- Basic Conditions (pH > 10) : Dimethylamino group deprotonation increases solubility but may destabilize the iodine substituent .

- Resolution of Conflicts : Differences in buffer ionic strength or temperature gradients across studies can explain discrepancies. Standardize conditions (e.g., 0.1 M phosphate buffer) for reproducibility .

Q. What advanced analytical methods are used to quantify trace impurities in this compound?

- Methodological Answer :

- HPLC-PDA/ELSD : Employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (90:10 to 10:90 over 30 min). Detect impurities at 254 nm .

- LC-HRMS : Identify impurities via exact mass (e.g., methyl ester hydrolysis byproduct at m/z 306.9843 [C₉H₁₀INO₃⁻]) .

- Reference Standards : Use certified impurities (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.